molecular formula C11H7BrF6O3 B14063325 1-(2,6-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one

1-(2,6-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Cat. No.: B14063325
M. Wt: 381.07 g/mol
InChI Key: GMKMBBHFFAWWFN-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a chemical compound known for its unique structural features and reactivity. It contains a bromine atom and two trifluoromethoxy groups attached to a phenyl ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and amines. Conditions often involve solvents like acetonitrile or dimethylformamide and catalysts such as copper or palladium.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include hydrocarbons and alcohols.

Scientific Research Applications

1-(2,6-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromine atom and trifluoromethoxy groups play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique structure also allows it to participate in various pathways, including oxidative and reductive processes.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)-2-bromopropan-1-one
  • 1-(2,6-Dichlorophenyl)-2-bromopropan-1-one
  • 1-(2,6-Dimethoxyphenyl)-2-bromopropan-1-one

Comparison: 1-(2,6-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one stands out due to the presence of trifluoromethoxy groups, which impart unique electronic and steric properties. These groups enhance the compound’s stability and reactivity compared to similar compounds with different substituents. The trifluoromethoxy groups also influence the compound’s interactions with other molecules, making it a valuable tool in various chemical and biological studies.

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O3/c1-5(12)9(19)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-5H,1H3

InChI Key

GMKMBBHFFAWWFN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1OC(F)(F)F)OC(F)(F)F)Br

Origin of Product

United States

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